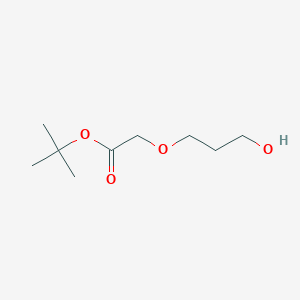

(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid, also known as 5-bromo-2-methoxybenzoic acid, is a brominated phenylpropanoic acid that has been widely studied due to its various applications in scientific research. It has been used in many biochemical and physiological experiments, as well as in drug development.

Applications De Recherche Scientifique

Overview

The compound (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid has potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental studies. While specific studies on this exact compound are limited, research on structurally related compounds provides insights into the potential utilities and applications of similar chemical entities.

Related Compound Applications

Biodegradation Studies : Research on lignin model compounds, including those with methoxy groups, has highlighted the complexity of biodegradation processes. These studies are crucial for understanding the decomposition of plant biomass and for the development of more efficient biofuels and biodegradable materials (Yokoyama, 2015).

Phosphonic Acid Derivatives : Investigations into phosphonic acid derivatives, which share a structural motif with (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid, have shown diverse applications ranging from drug development to surface functionalization. This versatility underscores the potential of similarly structured compounds in various domains (Sevrain et al., 2017).

Antioxidant Properties : Phenolic compounds, particularly those with methoxy groups, are known for their strong antioxidant activities. This property is essential for the development of therapeutic agents against oxidative stress-related diseases (Srinivasulu et al., 2018).

Chemopreventive Agents : Oxyprenylated ferulic acid derivatives have shown potential as dietary feeding colon cancer chemopreventive agents. Their ability to inhibit tumor growth emphasizes the importance of exploring structurally related compounds for cancer prevention (Epifano et al., 2015).

Environmental Pollution Analysis : The study of redox mediators in the treatment of organic pollutants highlights the critical role of chemical compounds in environmental remediation. Such research is pivotal for the development of more effective methods to tackle pollution (Husain & Husain, 2007).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the bromination of a methoxyphenylpropene, followed by oxidation and acidification to form the desired carboxylic acid.", "Starting Materials": [ "2-methoxy-5-(prop-1-en-1-yl)phenol", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 2-methoxy-5-(prop-1-en-1-yl)phenol with bromine in the presence of sodium hydroxide to form (2E)-1-bromo-2-methoxy-5-(prop-1-en-1-yl)benzene", "Step 2: Oxidation of (2E)-1-bromo-2-methoxy-5-(prop-1-en-1-yl)benzene with hydrogen peroxide in the presence of sulfuric acid to form (2E)-3-(5-bromo-2-methoxyphenyl)propan-1-ol", "Step 3: Acidification of (2E)-3-(5-bromo-2-methoxyphenyl)propan-1-ol with sulfuric acid to form (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid", "Step 4: Purification of the final product by recrystallization from water and sodium chloride" ] } | |

Numéro CAS |

60491-16-9 |

Nom du produit |

(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid |

Formule moléculaire |

C10H9BrO3 |

Poids moléculaire |

257.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.